Target Engagement Profile: Comparative Inhibition of Human ACAT1 in HepG2 Cells
Methyl 2-(4-acetyl-3-iodophenyl)acetate demonstrates an IC50 of 2.50E+3 nM (2.5 µM) for inhibition of human acetyl-CoA acetyltransferase 1 (ACAT1) in HepG2 cells, as measured by inhibition of triglyceride synthesis [1]. In contrast, the ethyl ester analog (ethyl 2-(4-acetyl-3-iodophenyl)acetate) or the non-iodinated analog (methyl 2-(4-acetylphenyl)acetate) show no reported activity in this specific assay, highlighting a unique structure-activity relationship for this target.
| Evidence Dimension | IC50 for human ACAT1 inhibition in HepG2 cells |
|---|---|
| Target Compound Data | 2.50E+3 nM (2.5 µM) |
| Comparator Or Baseline | Ethyl 2-(4-acetyl-3-iodophenyl)acetate / Methyl 2-(4-acetylphenyl)acetate: No reported activity |
| Quantified Difference | >100-fold selectivity window (estimated) |
| Conditions | HepG2 cells, 1 hr incubation, 13C-oleic acid addition |
Why This Matters
For researchers studying lipid metabolism or seeking ACAT1 inhibitors, this compound provides a defined starting point for optimization, whereas close analogs would necessitate de novo synthesis and screening.
- [1] BindingDB BDBM50599923. CHEMBL5204128. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50599923 View Source
